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molecular formula C8H8ClNO2 B8350821 2-Chloro-6-(hydroxymethyl)-4-vinylpyridin-3-ol

2-Chloro-6-(hydroxymethyl)-4-vinylpyridin-3-ol

Cat. No. B8350821
M. Wt: 185.61 g/mol
InChI Key: ZSGQSNZEXWVAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951868B2

Procedure details

2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol (5.7 g, 20 mmol) is combined with bis (triphenylphosphine) palladium dichloride (1.12 g, 1.6 mmol) in 50 ml DMF under nitrogen. The mixture is treated with tetravinyl tin, is warmed to 60° C. for 6 h followed by 50° C. for 18 h, and at rt for 72 h. The mixture is diluted with 250 ml EtOAc and is extracted with 4×100 ml 2:1:1 water/saturated NaCl/saturated NaHCO3. The organic layer is dried (MgSO4) and is concentrated in vacuo to a yellow oil. The crude material is chromatographed over 200 g SiO2 (230-400 mesh) eluting with 37% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 1.45 g (39%) of 2-chloro-6-(hydroxymethyl)-4-vinylpyridin-3-ol as a pale yellow solid. MS for C8H8ClNO2 (EI) m/z: 185 (M)+.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
bis (triphenylphosphine) palladium dichloride
Quantity
1.12 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[C:6](I)[CH:5]=[C:4]([CH2:10][OH:11])[N:3]=1.[CH:12]([Sn](C=C)(C=C)C=C)=[CH2:13]>CN(C=O)C.CCOC(C)=O.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([CH:12]=[CH2:13])[CH:5]=[C:4]([CH2:10][OH:11])[N:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1O)I)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Sn](C=C)(C=C)C=C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
bis (triphenylphosphine) palladium dichloride
Quantity
1.12 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 72 h
Duration
72 h
EXTRACTION
Type
EXTRACTION
Details
is extracted with 4×100 ml 2:1:1 water/saturated NaCl/saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 200 g SiO2 (230-400 mesh)
WASH
Type
WASH
Details
eluting with 37% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1O)C=C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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